molecular formula C10H19NO4 B8645860 Methyl 4-nitrononanoate CAS No. 114020-95-0

Methyl 4-nitrononanoate

Cat. No.: B8645860
CAS No.: 114020-95-0
M. Wt: 217.26 g/mol
InChI Key: KJMWTTYDQULDNM-UHFFFAOYSA-N
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Description

Methyl 4-nitrononanoate is a methyl ester derivative of a nine-carbon aliphatic chain with a nitro (-NO₂) group substituted at the fourth carbon position. Its structure combines the ester functional group (RCOOR') with a nitroalkane moiety, resulting in distinct physicochemical properties. The nitro group’s electron-withdrawing nature enhances polarity, influencing solubility, reactivity, and stability compared to non-nitrated esters.

Key inferred properties include:

  • Molecular formula: C₁₀H₁₉NO₄ (based on chain length and functional groups).
  • Polarity: Higher than non-nitrated esters due to the nitro group.
  • Stability: Likely sensitive to strong bases or reducing agents, as nitro groups are prone to reduction.

Properties

CAS No.

114020-95-0

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-nitrononanoate

InChI

InChI=1S/C10H19NO4/c1-3-4-5-6-9(11(13)14)7-8-10(12)15-2/h9H,3-8H2,1-2H3

InChI Key

KJMWTTYDQULDNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Nitroalkanes (e.g., 4-Nitrononane)
  • Properties: Lower polarity and molecular weight (C₉H₁₉NO₂) compared to Methyl 4-nitrononanoate. Nitroalkanes exhibit higher volatility due to the absence of the polar ester group.
  • Reactivity: Nitroalkanes undergo reduction to amines or ketones, while this compound may participate in nucleophilic acyl substitution at the ester site .
Methyl Esters of Terpenoid Acids (e.g., Sandaracopimaric Acid Methyl Esters)
  • Structure : Cyclic diterpene-derived esters (e.g., sandaracopimaric acid methyl ester, C₂₁H₃₂O₂) with complex bicyclic frameworks.
  • Properties: Higher molecular weight and lower solubility in polar solvents compared to this compound. Terpene esters are often solids at room temperature, whereas this compound is likely liquid due to its linear structure .
Aromatic Esters (e.g., Methyl Salicylate)
  • Structure : Aromatic ester with a hydroxyl group (C₈H₈O₃).
  • Properties: Lower molecular weight (152.15 g/mol) and higher volatility (boiling point ~222°C) compared to this compound. The nitro group in the latter increases boiling point and reduces volatility .

Physicochemical Property Comparison

Table 1 summarizes inferred or literature-derived properties:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound* C₁₀H₁₉NO₄ ~217.3 ~300 (est.) Moderate in polar organic solvents
4-Nitrononane C₉H₁₉NO₂ 173.3 ~220–240 Low in water, high in hydrocarbons
Methyl Salicylate C₈H₈O₃ 152.15 222 Miscible in ethanol, low in water
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.5 >300 (decomposes) Insoluble in water, soluble in chloroform

*Inferred values based on structural analogs.

Q & A

Q. What are the recommended analytical techniques for characterizing Methyl 4-nitrononanoate in synthetic mixtures?

To confirm the identity and purity of this compound, researchers should employ hyphenated techniques such as HPLC-MS/MS (high-performance liquid chromatography coupled with tandem mass spectrometry). This method allows for precise quantification and structural elucidation, especially when dealing with nitro-functionalized compounds. Internal standards like deuterated analogs (e.g., MDA-d2 or HNE-MA-d3) should be used to correct for matrix effects and ionization efficiency variations . For physical characterization, consult NIST Chemistry WebBook data for reference spectra (e.g., IR, GC-MS) and validate results against synthetic standards .

Q. How can researchers validate the synthesis protocol for this compound to ensure reproducibility?

A robust synthesis protocol should include:

  • Detailed stepwise procedures with reaction conditions (temperature, solvent ratios, catalysts).
  • Characterization data (NMR, FTIR, elemental analysis) compared to literature values.
  • Purity verification via HPLC with UV/Vis detection (λ = 210–280 nm for nitro groups).
    If discrepancies arise, cross-reference with databases like Reaxys or SciFinder to confirm the compound’s novelty or identify potential byproducts. Include trial experiments to optimize reaction yields and validate reproducibility across independent replicates .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in bioactivity data for this compound derivatives?

Contradictions in bioactivity often stem from variability in assay conditions or compound stability. To address this:

  • Standardize protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Include stability studies : Monitor compound degradation under assay conditions via LC-MS.
  • Statistical validation : Apply ANOVA or t-tests to compare replicates and ensure significance thresholds (p < 0.05).
    For mechanistic studies, pair bioassays with molecular docking simulations to correlate activity with structural features (e.g., nitro group orientation) .

Q. How can researchers design a comparative study to evaluate the metabolic stability of this compound versus its analogs?

A systematic approach involves:

  • In vitro models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism.
  • Quantitative metrics : Measure half-life (t½), intrinsic clearance (CLint), and metabolite profiling via HRMS.
  • Control experiments : Include stable isotope-labeled analogs (e.g., <sup>13</sup>C-methyl derivatives) to track metabolic pathways.
    Report results with error bars (standard deviation) and validate findings using kinetic modeling software (e.g., Phoenix WinNonlin) .

Methodological Challenges

Q. What strategies mitigate interference from nitro group degradation during long-term storage of this compound?

Nitro compounds are prone to photolytic and thermal degradation. Best practices include:

  • Storage conditions : Use amber vials at −80°C under inert gas (N2 or Ar).
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated decay.
  • Regular QC checks : Monitor purity via monthly HPLC analysis and compare against freshly synthesized batches .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

Discrepancies often arise from methodological differences. To harmonize

  • Standardize measurement protocols : Use shake-flask methods for logP and nephelometry for solubility.
  • Cross-validate : Compare results with computational predictions (e.g., ACD/Labs or ChemAxon software).
  • Report metadata : Include temperature, pH, and solvent systems in publications. For peer-reviewed studies, prioritize data from NIST or EPA DSSTox for benchmarking .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data (NMR, MS) of this compound in publications?

  • NMR : Report chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration ratios. Assign peaks using 2D techniques (COSY, HSQC).
  • MS : Provide full-scan spectra with molecular ion ([M+H]<sup>+</sup>/[M−H]<sup>−</sup>) and major fragments. Annotate isotopic patterns (e.g., <sup>13</sup>C or <sup>15</sup>N labels).
  • Raw data : Deposit in open-access repositories (e.g., Zenodo) with DOIs. Include instrument parameters (column type, mobile phase) to enable replication .

Q. How can researchers ensure methodological transparency when publishing synthetic routes to this compound?

Adhere to IUPAC guidelines for compound naming and reporting. Specifically:

  • Experimental section : Detail reagent grades (e.g., ≥99% purity), equipment (manufacturer, model), and purification methods (e.g., column chromatography gradients).
  • Negative results : Report failed attempts (e.g., side reactions under acidic conditions) to aid troubleshooting.
  • Data availability : Share synthetic protocols on platforms like ChemRxiv or protocols.io .

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